molecular formula C9H17NO5 B120059 Boc-L-homoserine CAS No. 41088-86-2

Boc-L-homoserine

Cat. No. B120059
CAS RN: 41088-86-2
M. Wt: 219.23 g/mol
InChI Key: PZEMWPDUXBZKJN-LURJTMIESA-N
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Patent
US07799762B2

Procedure details

To a solution of homoserine bromohydrate (2 g ; 16.78 mmol.) in H2O (20 ml), addition was made in succession of a 1 M NaOH solution (16.78 ml) and cesium carbonate (3.01 g; 9.23 mmol.). After stirring for 5 minutes, the solution was cooled in an ice/water bath. Dioxane (60 ml) and t-butyl pyrocarbonate were then added. The reaction mixture was kept under stirring in an ice-cold water bath for 1 hour and thereafter at room temperature for 5 hours. The solvent was subsequently evaporated under vacuum and the dry residue was directly used in the next step.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
16.78 mL
Type
reactant
Reaction Step Two
Quantity
3.01 g
Type
reactant
Reaction Step Three
Name
t-butyl pyrocarbonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
60 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C@H:2]([C:6]([OH:8])=[O:7])[CH2:3][CH2:4][OH:5].[OH-].[Na+].C(=O)([O-])[O-].[Cs+].[Cs+].[C:17](OC([O-])=O)(=[O:23])[O:18][C:19]([CH3:22])([CH3:21])[CH3:20]>O.O1CCOCC1>[C:19]([O:18][C:17]([NH:1][CH:2]([C:6]([OH:8])=[O:7])[CH2:3][CH2:4][OH:5])=[O:23])([CH3:22])([CH3:21])[CH3:20] |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
N[C@@H](CCO)C(=O)O
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
16.78 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
3.01 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Step Four
Name
t-butyl pyrocarbonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(OC(C)(C)C)(=O)OC(=O)[O-]
Name
Quantity
60 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was cooled in an ice/water bath
STIRRING
Type
STIRRING
Details
under stirring in an ice-cold water bath for 1 hour
Duration
1 h
WAIT
Type
WAIT
Details
at room temperature for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
The solvent was subsequently evaporated under vacuum

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
Smiles
C(C)(C)(C)OC(=O)NC(CCO)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07799762B2

Procedure details

To a solution of homoserine bromohydrate (2 g ; 16.78 mmol.) in H2O (20 ml), addition was made in succession of a 1 M NaOH solution (16.78 ml) and cesium carbonate (3.01 g; 9.23 mmol.). After stirring for 5 minutes, the solution was cooled in an ice/water bath. Dioxane (60 ml) and t-butyl pyrocarbonate were then added. The reaction mixture was kept under stirring in an ice-cold water bath for 1 hour and thereafter at room temperature for 5 hours. The solvent was subsequently evaporated under vacuum and the dry residue was directly used in the next step.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
16.78 mL
Type
reactant
Reaction Step Two
Quantity
3.01 g
Type
reactant
Reaction Step Three
Name
t-butyl pyrocarbonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
60 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C@H:2]([C:6]([OH:8])=[O:7])[CH2:3][CH2:4][OH:5].[OH-].[Na+].C(=O)([O-])[O-].[Cs+].[Cs+].[C:17](OC([O-])=O)(=[O:23])[O:18][C:19]([CH3:22])([CH3:21])[CH3:20]>O.O1CCOCC1>[C:19]([O:18][C:17]([NH:1][CH:2]([C:6]([OH:8])=[O:7])[CH2:3][CH2:4][OH:5])=[O:23])([CH3:22])([CH3:21])[CH3:20] |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
N[C@@H](CCO)C(=O)O
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
16.78 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
3.01 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Step Four
Name
t-butyl pyrocarbonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(OC(C)(C)C)(=O)OC(=O)[O-]
Name
Quantity
60 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was cooled in an ice/water bath
STIRRING
Type
STIRRING
Details
under stirring in an ice-cold water bath for 1 hour
Duration
1 h
WAIT
Type
WAIT
Details
at room temperature for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
The solvent was subsequently evaporated under vacuum

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
Smiles
C(C)(C)(C)OC(=O)NC(CCO)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07799762B2

Procedure details

To a solution of homoserine bromohydrate (2 g ; 16.78 mmol.) in H2O (20 ml), addition was made in succession of a 1 M NaOH solution (16.78 ml) and cesium carbonate (3.01 g; 9.23 mmol.). After stirring for 5 minutes, the solution was cooled in an ice/water bath. Dioxane (60 ml) and t-butyl pyrocarbonate were then added. The reaction mixture was kept under stirring in an ice-cold water bath for 1 hour and thereafter at room temperature for 5 hours. The solvent was subsequently evaporated under vacuum and the dry residue was directly used in the next step.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
16.78 mL
Type
reactant
Reaction Step Two
Quantity
3.01 g
Type
reactant
Reaction Step Three
Name
t-butyl pyrocarbonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
60 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C@H:2]([C:6]([OH:8])=[O:7])[CH2:3][CH2:4][OH:5].[OH-].[Na+].C(=O)([O-])[O-].[Cs+].[Cs+].[C:17](OC([O-])=O)(=[O:23])[O:18][C:19]([CH3:22])([CH3:21])[CH3:20]>O.O1CCOCC1>[C:19]([O:18][C:17]([NH:1][CH:2]([C:6]([OH:8])=[O:7])[CH2:3][CH2:4][OH:5])=[O:23])([CH3:22])([CH3:21])[CH3:20] |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
N[C@@H](CCO)C(=O)O
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
16.78 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
3.01 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Step Four
Name
t-butyl pyrocarbonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(OC(C)(C)C)(=O)OC(=O)[O-]
Name
Quantity
60 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was cooled in an ice/water bath
STIRRING
Type
STIRRING
Details
under stirring in an ice-cold water bath for 1 hour
Duration
1 h
WAIT
Type
WAIT
Details
at room temperature for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
The solvent was subsequently evaporated under vacuum

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
Smiles
C(C)(C)(C)OC(=O)NC(CCO)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.